molecular formula C8H6BrFN2 B12959428 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile

Katalognummer: B12959428
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: DYRCUTMAIRMBIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom on a benzene ring, along with an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile typically involves multi-step organic reactions One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the desired position This is followed by nitrile formation through a reaction with cyanogen bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitriles.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile
  • 2-(2-Bromo-6-fluorophenyl)acetonitrile
  • 2-(6-Bromo-2,3-difluorophenyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is unique due to the specific positioning of its functional groups. This positioning can influence its reactivity and interaction with other molecules, making it particularly valuable in certain research applications. For example, the presence of both an amino group and a nitrile group on the same molecule allows for versatile chemical modifications and the study of diverse reaction mechanisms.

Eigenschaften

Molekularformel

C8H6BrFN2

Molekulargewicht

229.05 g/mol

IUPAC-Name

2-(3-amino-2-bromo-6-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6BrFN2/c9-8-5(3-4-11)6(10)1-2-7(8)12/h1-2H,3,12H2

InChI-Schlüssel

DYRCUTMAIRMBIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N)Br)CC#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.